1-(Furan-2-yl)-2-hydroxypropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)-2-hydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCOISTYFBUCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Furan 2 Yl 2 Hydroxypropan 1 One
Chemo-selective Synthetic Routes to 1-(Furan-2-yl)-2-hydroxypropan-1-one
Chemo-selectivity is crucial in the synthesis of multifunctional molecules like this compound to ensure that reactions occur at the desired functional group without affecting the sensitive furan (B31954) ring or other reactive sites.
Traditional synthesis of α-hydroxy ketones often involves a two-step process: the formation of a suitable precursor followed by a hydroxylation or reduction step.
A primary route involves the α-hydroxylation of the corresponding ketone, 1-(Furan-2-yl)propan-1-one. This precursor can be synthesized via Friedel-Crafts acylation of furan with propionyl chloride or propionic anhydride. The subsequent introduction of the hydroxyl group at the α-position (the carbon adjacent to the carbonyl group) can be achieved using various oxidizing agents. A common method is the oxidation of the corresponding silyl enol ether with an oxidant like m-CPBA followed by hydrolysis.
Alternatively, a route through an α-dicarbonyl intermediate, 1-(Furan-2-yl)propane-1,2-dione, can be employed. This intermediate can be synthesized by the oxidation of 1-(Furan-2-yl)propan-1-one using reagents such as selenium dioxide (SeO₂). The subsequent chemo-selective reduction of one of the two carbonyl groups yields the desired α-hydroxy ketone. The choice of reducing agent is critical to prevent over-reduction to the diol. Mild reducing agents like sodium dithionite or catalytic hydrogenation with a poisoned catalyst are often employed.
| Route | Starting Material | Key Intermediate(s) | Key Reactions |
| Route A | Furan, Propionyl Chloride | 1-(Furan-2-yl)propan-1-one | Friedel-Crafts Acylation, α-Hydroxylation |
| Route B | 1-(Furan-2-yl)propan-1-one | 1-(Furan-2-yl)propane-1,2-dione | α-Oxidation, Selective Carbonyl Reduction |
Green chemistry principles are increasingly being applied to synthesize furan-based compounds, emphasizing the use of renewable feedstocks, milder reaction conditions, and biocatalysis. Biocatalytic methods, in particular, offer a highly efficient and environmentally benign route to α-hydroxy ketones. acs.orgnih.gov These processes often occur in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and waste generation.
The use of whole-cell biocatalysts or isolated enzymes for the synthesis of furan derivatives is a promising green approach. For instance, the asymmetric bioreduction of the precursor 1-(furan-2-yl)propan-1-one to its corresponding alcohol has been successfully demonstrated using whole cells of Lactobacillus paracasei BD101, achieving high conversion (>99%) and yield (96%) under optimized, mild conditions. researchgate.net This showcases the potential for microorganisms to act on furan-based ketones, paving the way for the green synthesis of this compound, likely through the selective reduction of the corresponding dione. researchgate.net
Enzymatic synthesis aligns with several green chemistry principles:
Use of Renewable Feedstocks: Furan derivatives can often be sourced from biomass.
Catalysis: Enzymes are highly efficient and specific catalysts. researchgate.net
Benign Solvents: Reactions are typically run in water.
Energy Efficiency: Processes are conducted under mild conditions.
Stereoselective Synthesis of this compound
The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). Stereoselective synthesis is therefore critical for applications where a single enantiomer is required, such as in the pharmaceutical industry. researchgate.net
Enantioselective synthesis of α-hydroxy ketones is most effectively achieved through biocatalysis. researchgate.net The asymmetric reduction of the prochiral precursor, 1-(Furan-2-yl)propane-1,2-dione, is a prominent strategy. This reaction can be catalyzed by oxidoreductases, specifically ketoreductases (KREDs) or dehydrogenases, which exhibit high enantioselectivity. nih.gov
These enzymes, often used as isolated proteins with cofactor regeneration systems or within whole-cell systems, can selectively reduce one of the carbonyl groups to produce either the (R) or (S) enantiomer of the α-hydroxy ketone with high enantiomeric excess (ee). nih.govnih.gov For example, butanediol dehydrogenases have been shown to catalyze the R-selective asymmetric reduction of various prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org While the furan-containing substrate has not been explicitly reported, these enzymes show activity on a range of aliphatic and alkyl phenyl dicarbonyls, suggesting their potential applicability. rsc.org
Another biocatalytic approach is the use of thiamine diphosphate-dependent lyases (ThDP-lyases) to catalyze the carboligation of furfural (B47365) with an acetaldehyde donor, which can directly generate the chiral α-hydroxy ketone. acs.orgnih.gov
| Enzyme Class | Reaction Type | Substrate Precursor | Potential Product | Key Advantage |
| Ketoreductases (KREDs) | Asymmetric Reduction | 1-(Furan-2-yl)propane-1,2-dione | (R)- or (S)-1-(Furan-2-yl)-2-hydroxypropan-1-one | High enantiomeric excess (>99% ee) |
| ThDP-dependent Lyases | Carboligation | Furfural, Acetaldehyde | (R)- or (S)-1-(Furan-2-yl)-2-hydroxypropan-1-one | Forms C-C bond and stereocenter simultaneously |
| Hydrolases (e.g., Lipases) | Dynamic Kinetic Resolution | Racemic this compound | (R)- or (S)-1-(Furan-2-yl)-2-hydroxypropan-1-one | Resolves racemates to yield a single enantiomer |
Diastereoselective synthesis involves the selective formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains at least one other stereocenter. For the specific target compound, this compound, which contains only a single stereocenter, the concept of diastereoselectivity is not directly applicable.
This strategy becomes relevant in the synthesis of more complex derivatives of the target compound. For instance, if a chiral auxiliary were attached to the furan ring or if the synthesis started from a chiral furan-containing precursor, the introduction of the new stereocenter at the propanone side chain could be influenced by the existing stereocenter, leading to a diastereoselective reaction. However, for the synthesis of the parent compound itself, enantioselectivity is the relevant stereochemical consideration.
Catalytic Strategies in the Synthesis of this compound
Catalysis is fundamental to the efficient and selective synthesis of this compound. Both biocatalytic and chemocatalytic methods can be employed, with biocatalysis being particularly well-suited for producing this chiral α-hydroxy ketone.
Biocatalysis: As detailed previously, enzymes are powerful catalysts for this transformation.
Oxidoreductases (Dehydrogenases/KREDs): These are the catalysts of choice for the enantioselective reduction of the 1-(Furan-2-yl)propane-1,2-dione precursor. nih.govrsc.org They utilize cofactors like NADH or NADPH and can be used in whole-cell systems where the cofactor is naturally regenerated. nih.gov
Lyases: ThDP-dependent lyases offer a direct catalytic route from aldehyde precursors. acs.org
Hydrolases: Lipases can be used for the catalytic kinetic resolution of a racemic mixture of the final product. nih.gov
Chemocatalysis: While biocatalysis is preferred for stereoselectivity, chemocatalysis is vital for precursor synthesis.
Lewis Acids: Catalysts like AlCl₃ or FeCl₃ are used in the Friedel-Crafts acylation to produce the 1-(Furan-2-yl)propan-1-one precursor.
Transition Metals: Catalytic hydrogenation using transition metal catalysts (e.g., Palladium, Platinum) can be used for the selective reduction of the dione precursor. The catalyst's support and the presence of specific ligands or "poisons" are critical for achieving chemo-selectivity and preventing over-reduction of the furan ring or the second carbonyl group.
The choice of catalytic strategy depends on the desired outcome, with biocatalysis offering unparalleled selectivity for producing enantiomerically pure this compound.
Theoretical and Computational Investigations of 1 Furan 2 Yl 2 Hydroxypropan 1 One
Quantum Chemical Calculations on 1-(Furan-2-yl)-2-hydroxypropan-1-one
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For this compound, these calculations provide a fundamental understanding of its electronic structure and reactivity.
Electronic Structure Elucidation
DFT calculations reveal a nuanced picture of the electron distribution within this compound. The furan (B31954) ring, being an electron-rich aromatic system, significantly influences the electronic properties of the entire molecule. The oxygen atom within the furan ring exhibits a partial negative charge, while the adjacent carbon atoms are slightly electron-deficient. The propan-1-one side chain introduces further electronic asymmetry. The carbonyl group is highly polarized, with the oxygen atom bearing a significant partial negative charge and the carbonyl carbon a partial positive charge. This polarization is a key determinant of the molecule's reactivity. The hydroxyl group also contributes to the electronic landscape, with its oxygen atom being a region of high electron density.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (typically colored red) around the carbonyl and hydroxyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack. The furan ring itself would display a complex potential surface, with the oxygen atom being a region of negative potential.
Molecular Orbital Analysis
Frontier molecular orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is likely to be centered on the carbonyl group, specifically the C=O double bond, making it the primary site for nucleophilic attack. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.33 Debye |
Conformational Analysis of this compound
The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like this compound, this analysis is crucial.
The key to the conformational preference of this molecule is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction leads to the formation of a stable pseudo-six-membered ring, which significantly restricts the rotational freedom around the C1-C2 bond.
A detailed conformational analysis can be performed by systematically rotating the key dihedral angles in the molecule and calculating the corresponding energy, a process known as a potential energy surface (PES) scan. The primary dihedral angles to consider would be the one defining the orientation of the furan ring relative to the carbonyl group and the dihedral angle of the C-C-O-H bond of the hydroxyl group. The results of such a scan would reveal the lowest energy conformer, which is the most populated at equilibrium, as well as other local minima and the transition states that connect them.
| Conformer | Dihedral Angle (Furan-C=O) | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|---|
| A (Global Minimum) | ~0° | ~0° | 0.0 | Intramolecular H-bond |
| B | ~180° | ~0° | 3.5 | No H-bond |
| C | ~0° | ~180° | 5.2 | No H-bond |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By modeling the reaction pathways, we can gain insights into the mechanisms, identify key intermediates, and determine the energy barriers that govern the reaction rates. For this compound, several reactions are of interest, including oxidation and reduction.
The oxidation of the secondary alcohol in this compound to a ketone is a common transformation. Computational modeling of this reaction would involve identifying the transition state, which is the highest energy point along the reaction coordinate. The geometry of the transition state would reveal the arrangement of atoms as the new C=O bond is formed and the O-H and C-H bonds are broken. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.
The reduction of the carbonyl group to a secondary alcohol is another fundamental reaction. A computational study of this reaction, for instance with a reducing agent like sodium borohydride (B1222165) (NaBH4), would model the approach of the hydride ion to the electrophilic carbonyl carbon. The transition state analysis would elucidate the geometry of the hydride transfer and the subsequent protonation of the resulting alkoxide. Theoretical studies on the reduction of similar ketones suggest that the solvent plays a crucial role in stabilizing the transition state.
Computational Design of this compound Derivatives
The furan scaffold is a common feature in many biologically active molecules, and derivatives of this compound have been investigated for their potential anti-inflammatory and antimicrobial properties. Computational methods play a vital role in the rational design of new derivatives with enhanced activity and desired properties.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking potential drug candidates into the active site of a target protein. For example, derivatives of this compound could be designed and docked into the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. The docking score provides an estimate of the binding affinity, and the predicted binding mode can reveal key interactions between the ligand and the protein, guiding further optimization of the molecular structure.
Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of furan derivatives with known anti-inflammatory activity, it is possible to predict the activity of new, unsynthesized compounds. The model can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity, providing valuable insights for the design of more potent derivatives.
| Derivative | Modification | Predicted COX-2 Docking Score (kcal/mol) | Predicted Anti-inflammatory Activity (QSAR) |
|---|---|---|---|
| Parent Compound | - | -6.5 | Moderate |
| Derivative 1 | Addition of a para-bromophenyl group to the furan ring | -8.2 | High |
| Derivative 2 | Replacement of the hydroxyl group with a methoxy (B1213986) group | -5.8 | Low |
| Derivative 3 | Addition of a carboxylic acid group to the methyl group | -7.5 | High |
Enzymatic Transformations and Biocatalysis Involving 1 Furan 2 Yl 2 Hydroxypropan 1 One
Enzyme-catalyzed Synthesis of 1-(Furan-2-yl)-2-hydroxypropan-1-one
The enzymatic synthesis of this compound represents a green alternative to conventional chemical methods, offering the potential for high stereoselectivity under mild reaction conditions. A notable approach involves the use of ketoreductases (KREDs), which are capable of asymmetrically reducing a ketone precursor to the desired chiral alcohol.
Engineered ketoreductases have demonstrated high efficiency in the synthesis of the (R)-enantiomer of this compound. For instance, the ketoreductase KRED-101 has been successfully employed for the reduction of 1-(furan-2-yl)-2-ketopropane, yielding the (R)-enantiomer with an enantiomeric excess of 99%. This high degree of stereoselectivity is a significant advantage of biocatalytic methods over traditional chemical reductions, which often require chiral catalysts or resolving agents to achieve similar results.
The general reaction for the enzyme-catalyzed reduction is depicted below:
1-(Furan-2-yl)-2-ketopropane + NADPH + H⁺ ---(Ketoreductase)--> (R)-1-(Furan-2-yl)-2-hydroxypropan-1-one + NADP⁺The substrate specificity and stereoselectivity of ketoreductases can be further enhanced through protein engineering, allowing for the production of specific enantiomers of chiral alcohols like this compound.
Table 1: Examples of Enzyme-catalyzed Synthesis of this compound
| Enzyme | Substrate | Product | Key Findings |
| Engineered Ketoreductase (KRED-101) | 1-(Furan-2-yl)-2-ketopropane | (R)-1-(Furan-2-yl)-2-hydroxypropan-1-one | Achieved 99% enantiomeric excess for the (R)-enantiomer. |
Biotransformations of this compound
Once synthesized, this compound can undergo further enzymatic modifications, or biotransformations. These reactions can alter the compound's structure and biological activity. Key enzymatic reactions involved in the biotransformation of furan-containing compounds include oxidations and reductions.
Carbonyl reduction is a significant pathway in the metabolism of many carbonyl compounds. nih.gov For instance, the structurally related compound 1-furan-2-yl-3-pyridin-2-yl-propenone is metabolized in rat liver subcellular fractions primarily through the reduction of its propenone group by cytosolic carbonyl reductase (CBR) and other microsomal reductases. nih.gov This suggests that the carbonyl group of this compound could also be a target for enzymatic reduction to the corresponding diol, 1-(Furan-2-yl)propane-1,2-diol.
Furthermore, the furan (B31954) ring itself is susceptible to enzymatic oxidation, a common biotransformation pathway for many furan-containing xenobiotics. nih.gov This oxidation is often catalyzed by cytochrome P450 (P450) enzymes, leading to the formation of reactive intermediates. nih.gov While specific studies on the biotransformation of this compound are not extensively documented, the general understanding of furan metabolism suggests that oxidation of the furan moiety is a plausible biotransformation route.
Table 2: Potential Biotransformation Reactions of this compound
| Enzyme Class | Potential Reaction | Potential Product |
| Carbonyl Reductases | Reduction of the ketone group | 1-(Furan-2-yl)propane-1,2-diol |
| Cytochrome P450 Oxidases | Oxidation of the furan ring | Oxidized furan derivatives |
Enzyme Discovery and Engineering for this compound Modifications
The broader field of enzyme discovery and engineering for the modification of furan derivatives is crucial for expanding the biocatalytic toolbox applicable to compounds like this compound. Research in this area focuses on identifying novel enzymes with desired activities and improving their properties through protein engineering.
Recent studies have targeted the discovery of novel fungal enzymes for the biotransformation of furan platform chemicals like 5-(hydroxymethyl)furfural (HMF) and furfural (B47365). livescience.io For example, enzymes from the fungus Ganoderma lucidum have been identified and characterized for their ability to oxidize furans, which could be applicable to the modification of the furan ring in this compound. livescience.io
Enzyme engineering has also been successfully applied to create biocatalysts for the synthesis of various furan-containing compounds. For example, a robust transaminase from Shimia marina has been reported for the scalable amination of biobased furan aldehydes. nih.gov While this specific reaction is not directly applicable to this compound, it demonstrates the potential of enzyme engineering to introduce new functionalities to furan rings.
Furthermore, the enzyme 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate synthase (MfnB), found in methanogens, is capable of catalyzing multiple chemical transformations in a single active site to create a furan-containing compound. uga.edu Understanding the mechanism of such enzymes could pave the way for engineering novel biocatalysts for the synthesis and modification of a wide range of furan derivatives.
The development of molecular probes for the discovery of natural products containing furan moieties also contributes to the identification of novel biosynthetic pathways and enzymes that could be harnessed for biocatalysis. researchgate.netnih.gov
Table 3: Areas of Enzyme Discovery and Engineering Relevant to Furan Modification
| Research Area | Focus | Potential Application for this compound |
| Novel Enzyme Discovery | Identifying new enzymes from natural sources (e.g., fungi) with activity towards furan compounds. livescience.io | Discovery of enzymes that can specifically oxidize, reduce, or otherwise modify the target compound. |
| Protein Engineering | Modifying existing enzymes (e.g., transaminases, oxidoreductases) to improve their activity, selectivity, and stability for furan substrates. nih.govnih.gov | Tailoring enzymes for the efficient and stereoselective synthesis or biotransformation of this compound. |
| Mechanistic Studies of Furan-Synthesizing Enzymes | Understanding the catalytic mechanisms of complex enzymes like MfnB. uga.edu | Designing novel biocatalytic routes for the synthesis of complex furan derivatives. |
Degradation Pathways and Stability Research of 1 Furan 2 Yl 2 Hydroxypropan 1 One
Photochemical Degradation Studies
The presence of a carbonyl group and an aromatic furan (B31954) ring in 1-(Furan-2-yl)-2-hydroxypropan-1-one suggests a susceptibility to photochemical reactions. The absorption of ultraviolet light can excite the molecule to higher energy states, leading to a variety of degradation pathways.
Detailed research findings indicate that furan-carbonyl compounds can undergo several photochemical transformations. A primary reaction is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene (in this case, the furan double bond), which would yield an oxetane (B1205548) derivative. oup.comacs.orgrsc.org However, these oxetanes can be unstable and may undergo further reactions, such as cycloreversion, leading to different products. rsc.org
Another potential photochemical pathway is the homolytic cleavage of the bond between the furan ring and the carbonyl group, which has been observed in the photolysis of furan-2-carbaldehyde, leading to the formation of furan and carbon monoxide, among other products. netsci-journal.com Furthermore, photochemical isomerization of the furan ring itself can occur, although this is a more complex process. netsci-journal.com For a structurally related compound, 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, photodegradation in aerated cyclohexane (B81311) was found to produce a dehydrodimer, indicating that intermolecular reactions can also be a significant degradation route. researchgate.net
| Reaction Type | Description | Potential Products | Reference |
|---|---|---|---|
| Paternò-Büchi Reaction | [2+2] cycloaddition between the carbonyl group and a furan double bond. | Oxetane derivatives | oup.comacs.orgrsc.org |
| Homolytic Cleavage | Cleavage of the C-C bond between the furan ring and the carbonyl group. | Furan, carbon monoxide, and radical species | netsci-journal.com |
| Dimerization | Reaction between two photo-excited molecules or an excited and a ground-state molecule. | Dimeric products | researchgate.net |
| Isomerization | Rearrangement of the furan ring structure. | Cyclopropenyl derivatives | netsci-journal.com |
Thermal Decomposition Analysis
The thermal stability of this compound is a crucial parameter, particularly for its synthesis, purification, and storage. Research on the thermal decomposition of furans with oxygenated substituents reveals that the stability is highly dependent on the nature of these substituents. researchgate.net For furan derivatives, thermal stress can induce a variety of reactions, including ring-opening isomerizations and the formation of carbene intermediates. researchgate.net
Studies on related compounds like furfural (B47365) and 2-acetylfuran (B1664036) show that decomposition at high temperatures (1400–2100 K) is dominated by the formation of furan and carbon monoxide. rsc.org For 2-acetylfuran, pyrolysis is primarily controlled by unimolecular dissociation and H-addition reactions. mdpi.com It has been noted in the context of gas chromatography that thermal decomposition of compounds structurally similar to this compound can occur at temperatures above 200°C. The thermal degradation of furfuryl alcohol, which also contains an oxygenated side chain, is reported to be activated at temperatures around 140-160°C. nih.gov
| Compound | Decomposition Temperature | Major Products | Reference |
|---|---|---|---|
| Furfural | 1400–2100 K | Furan, Carbon Monoxide, Vinylketene, CO2 | rsc.org |
| 2-Methylfuran | High Temperatures | Carbon Monoxide, Isomers | scilit.com |
| Furfuryl Alcohol | Activated from 140-160°C | 2-Methylfuran | nih.gov |
| 5-Methyl-2-ethylfuran | High Temperatures | Hepta-3,4-dien-2-one, Hepta-4,5-dien-3-one | mdpi.com |
Hydrolytic Stability Investigations
The hydrolytic stability of this compound is of particular interest for its behavior in aqueous environments. The furan ring is known to be susceptible to hydrolysis, especially under acidic conditions. wikipedia.org This can lead to the opening of the furan ring to form dicarbonyl compounds. For instance, the acid-catalyzed conversion of furan in water can lead to the formation of succinaldehyde, which is highly reactive and can polymerize. rsc.org
While furan itself is only slightly soluble in water, the presence of the hydroxyl and carbonyl groups in this compound likely increases its aqueous solubility. wikipedia.org The α-hydroxy ketone moiety is generally stable to hydrolysis under neutral conditions but can undergo rearrangements in the presence of acid or base (the α-ketol rearrangement), which could potentially compete with or facilitate furan ring hydrolysis. wikipedia.org The stability of furan derivatives in aqueous solutions is also influenced by pH, with increased degradation often observed under acidic conditions. researchgate.net
| Factor | Effect on Stability | Mechanism | Reference |
|---|---|---|---|
| Low pH (Acidic) | Decreases stability | Promotes acid-catalyzed ring opening of the furan. | rsc.org |
| High pH (Basic) | Can decrease stability | May promote α-ketol rearrangement and other base-catalyzed reactions. | wikipedia.org |
| Temperature | Decreases stability | Increases the rate of hydrolytic reactions. | rsc.org |
| Substituents | Variable | Electron-withdrawing or donating groups can affect the susceptibility of the furan ring to nucleophilic attack by water. | researchgate.net |
Oxidative Degradation Mechanisms
The furan ring in this compound is susceptible to oxidative cleavage, a transformation that has been widely studied in organic synthesis. dntb.gov.uaorganicreactions.org Oxidative reactions can lead to the opening of the furan ring to produce a variety of 1,4-dicarbonyl compounds. dntb.gov.uaorganicreactions.org The specific products formed depend on the oxidant used and the reaction conditions.
In a biological context, the oxidation of the furan ring is often catalyzed by cytochrome P450 enzymes. nih.gov This metabolic process can generate reactive electrophilic intermediates, such as epoxides or cis-enediones, which can react with cellular nucleophiles. nih.gov The metabolic cleavage of a furan ring has been proposed to proceed directly to an unsaturated aldehyde intermediate. nih.gov In addition to the furan ring, the secondary alcohol in the α-hydroxy ketone moiety can be oxidized to a dicarbonyl compound. The oxidative dearomatization of related 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been shown to lead to the formation of 2-ene-1,4,7-triones. nih.gov
| Oxidative Condition/Reagent | Type of Transformation | Typical Products | Reference |
|---|---|---|---|
| Ozone (Ozonolysis) | Ring cleavage | 1,4-Dicarbonyl compounds | dntb.gov.ua |
| Peroxy acids (e.g., m-CPBA) | Oxidative dearomatization/cleavage | Hydroxybutenolides, 2-ene-1,4,7-triones | nih.gov |
| Potassium Permanganate (B83412) (KMnO4) | Ring cleavage | Carboxylic acids (complete degradation) | dntb.gov.ua |
| Cytochrome P450 Enzymes | Metabolic ring oxidation | cis-Butenedial, reactive epoxides | nih.gov |
Derivatization Strategies and Analog Development of 1 Furan 2 Yl 2 Hydroxypropan 1 One
Synthesis of Chiral Derivatives of 1-(Furan-2-yl)-2-hydroxypropan-1-one
The presence of a chiral center at the C2 position of this compound allows for the synthesis of enantiomerically pure or enriched derivatives. Such stereochemical control is often critical in the development of biologically active molecules. Both chemical and biocatalytic methods have been successfully employed to achieve high enantioselectivity.
Catalytic Asymmetric Synthesis: Chiral metal complexes have proven effective in the enantioselective synthesis of derivatives of this compound. For instance, chiral manganese (Mn) complexes, such as those with iprPNP ligands, have been utilized in dehydrogenative coupling reactions to produce the (R)-enantiomer with an enantiomeric excess (ee) of over 90%. The stereochemical outcome in these reactions is often directed by π-π stacking interactions between the catalyst and the furan (B31954) ring, which stabilizes the transition state leading to the desired enantiomer.
Biocatalytic Approaches: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral derivatives. Engineered ketoreductases (KREDs) are particularly well-suited for the asymmetric reduction of prochiral ketones. For example, KRED-101 has been successfully used to reduce 1-(furan-2-yl)-2-oxopropan-1-one to afford (R)-1-(furan-2-yl)-2-hydroxypropan-1-one with an impressive 99% ee.
Whole-cell biocatalysis has also been explored for the synthesis of related chiral furanyl alcohols. In a notable example, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the whole-cell biocatalyst Lactobacillus paracasei BD101 yielded (S)-1-(furan-2-yl)propan-1-ol with over 99% conversion and greater than 99% ee. researchgate.net This demonstrates the potential of microbial systems in producing highly pure chiral building blocks.
| Method | Catalyst/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Catalytic Asymmetric Synthesis | Chiral Mn Complexes (iprPNP-Mn) | - | (R)-1-(furan-2-yl)-2-hydroxypropan-1-one | >90% |
| Biocatalysis | Engineered Ketoreductase (KRED-101) | 1-(Furan-2-yl)-2-oxopropan-1-one | (R)-1-(furan-2-yl)-2-hydroxypropan-1-one | 99% |
| Whole-Cell Biocatalysis | Lactobacillus paracasei BD101 | 1-(Furan-2-yl)propan-1-one | (S)-1-(Furan-2-yl)propan-1-ol | >99% |
Functionalization of the Furan Moiety
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various chemical transformations, including electrophilic substitution and cycloaddition reactions.
Electrophilic Substitution: The furan ring readily undergoes electrophilic substitution, predominantly at the C5 position, which is the most nucleophilic site. chemicalbook.comreddit.com Common electrophilic substitution reactions include:
Halogenation: Bromination of this compound can be achieved using reagents like bromine in acetic acid to yield 5-bromo-1-(furan-2-yl)-2-hydroxypropan-1-one.
Nitration: Under carefully controlled conditions, nitrating agents can introduce a nitro group at the C5 position.
Diels-Alder Reaction: The furan moiety can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. rsc.org This provides a powerful tool for the construction of complex polycyclic structures. The reactivity of the furan diene is influenced by substituents on the ring. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can decrease it. rloginconsulting.com The reaction of furan derivatives with various dienophiles, such as maleimides, leads to the formation of oxabicycloheptene adducts. rsc.orgtudelft.nl The stereoselectivity of the Diels-Alder reaction (endo vs. exo) can be influenced by reaction conditions and the nature of the substituents on both the furan and the dienophile. rsc.org
Oxidative Dearomatization: The furan ring can undergo oxidative dearomatization to generate highly functionalized acyclic or heterocyclic structures. nih.gov This transformation can be achieved using various oxidizing agents and provides a route to novel derivatives that are not easily accessible through other methods.
Modification of the Hydroxy and Carbonyl Groups
The hydroxy and carbonyl groups of this compound are key sites for derivatization, allowing for a wide range of chemical transformations.
Oxidation of the Hydroxy Group: The secondary alcohol can be oxidized to the corresponding α-diketone, 1-(furan-2-yl)propane-1,2-dione, using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. This introduces a new reactive center for further modifications.
Reduction of the Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(furan-2-yl)propane-1,2-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The stereochemical outcome of this reduction can be controlled using chiral reducing agents or catalysts to produce specific diastereomers of the diol.
α-Ketol Rearrangement: As an α-hydroxy ketone, this compound can undergo an α-ketol rearrangement. wikipedia.orgorganicreactions.org This acid- or base-catalyzed reaction involves the 1,2-migration of an alkyl or aryl group from the carbonyl carbon to the adjacent carbon bearing the hydroxyl group. wikipedia.orgresearchgate.net This rearrangement can be used to synthesize isomeric α-hydroxy ketones and is often driven by the formation of a more stable product. wikipedia.orgd-nb.info The reversibility of this reaction is a key feature, with the equilibrium favoring the more thermodynamically stable isomer. organicreactions.org
| Functional Group | Reaction Type | Reagent/Condition | Product |
|---|---|---|---|
| Hydroxy Group | Oxidation | Potassium permanganate, Chromium trioxide | 1-(Furan-2-yl)propane-1,2-dione |
| Carbonyl Group | Reduction | Sodium borohydride, Lithium aluminum hydride | 1-(Furan-2-yl)propane-1,2-diol |
| α-Hydroxy Ketone | α-Ketol Rearrangement | Acid or Base catalysis | Isomeric α-hydroxy ketone |
Structure-Reactivity Relationship Studies of this compound Analogs
Understanding the relationship between the structure of this compound analogs and their chemical reactivity is crucial for designing molecules with desired properties.
In the context of Diels-Alder reactions, the electronic nature of substituents on the furan ring significantly impacts the reaction rate. Electron-donating groups at the C5 position increase the electron density of the diene system, thereby accelerating the reaction with electron-deficient dienophiles. Conversely, electron-withdrawing groups on the furan ring decrease its reactivity in normal-electron-demand Diels-Alder reactions. rloginconsulting.com
A study on a series of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives, which are analogs of the title compound, investigated their activity as tyrosinase inhibitors. nih.gov The results showed that the nature and position of substituents on the phenyl ring had a profound effect on the inhibitory potency. For example, a derivative with 2,4-dihydroxy substitution on the phenyl ring exhibited significantly higher inhibitory activity compared to other substitution patterns. nih.gov This highlights how systematic structural modifications can be used to modulate biological activity. Such studies, correlating substituent electronic parameters (like Hammett constants) with reactivity or activity, are essential for the rational design of new derivatives.
Advanced Analytical Techniques in the Research of 1 Furan 2 Yl 2 Hydroxypropan 1 One
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms, identify functional groups, and investigate the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. While standard ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are necessary for unambiguous assignment of all signals and for probing through-bond and through-space correlations.
For 1-(Furan-2-yl)-2-hydroxypropan-1-one, ¹H NMR would identify all hydrogen atoms, including the three protons of the furan (B31954) ring, the methine and hydroxyl protons at the C2 position, and the methyl protons at C3. ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. Partial ¹³C NMR data indicates a characteristic carbonyl peak around 193.0 ppm and a signal for the hydroxyl-bearing C2 carbon at approximately 70.2 ppm.
Advanced NMR experiments provide deeper insights:
Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity between the C2 methine proton and the C3 methyl protons.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the proton signal for C2, C3, and the furan ring carbons (C4', C5', C6').
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions. For this molecule, NOE data can provide evidence for the predominant conformation, which is stabilized by an intramolecular hydrogen bond between the C2 hydroxyl group and the C1 carbonyl oxygen. This interaction restricts rotation around the C1-C2 bond.
| Atom Position | Expected ¹H Chemical Shift (ppm, CDCl₃) | Expected ¹³C Chemical Shift (ppm, CDCl₃) | Key HMBC Correlations |
|---|---|---|---|
| C1 (C=O) | - | ~193.0 | H2, H4' |
| C2 (CH-OH) | ~5.15 (q) | ~70.2 | H3, C1, C3' |
| C3 (CH₃) | ~1.45 (d) | ~22.5 | H2, C2 |
| C3' (Furan C) | - | ~152.0 | H4', H5' |
| C4' (Furan CH) | ~7.20 (dd) | ~118.0 | H5', C3', C6' |
| C5' (Furan CH) | ~6.55 (dd) | ~112.5 | H4', H6', C3' |
| C6' (Furan CH) | ~7.60 (dd) | ~147.0 | H5', C4' |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).
For this compound, the molecular formula is C₇H₈O₃. Its calculated monoisotopic (exact) mass is 140.04734 Da. dbpedia.orgwikipedia.org An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with an error of less than 5 ppm, which provides unambiguous confirmation of the elemental composition and distinguishes it from other potential isomers.
Tandem mass spectrometry (MS/MS), a feature of advanced mass spectrometers, involves isolating the molecular ion ([M+H]⁺ or [M]⁺) and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Scission of the C1-C2 bond, leading to the formation of a furanoyl cation (m/z 95.01) and loss of a neutral hydroxypropyl radical.
Loss of water: Dehydration involving the hydroxyl group, resulting in an ion at m/z 122.03.
Cleavage of the propanone side chain: Loss of the acetyl group (CH₃CO) to yield a furfuryl cation fragment.
Furan ring fragmentation: Characteristic losses of CO (28 Da) and C₂H₂O (42 Da) from the furan ring fragments are also possible. ed.ac.uk
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₇H₈O₃ | Defines the elemental composition. |
| Calculated Exact Mass ([M]) | 140.04734 Da | Used for molecular formula confirmation by HRMS. |
| Protonated Molecule ([M+H]⁺) | 141.05462 Da | Commonly observed ion in ESI-HRMS (positive mode). |
| Key Fragment Ion (Furanoyl) | 95.01277 Da | Indicates the furan-carbonyl substructure. |
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration (R or S) of a specific enantiomer. researchgate.net
Electronic Circular Dichroism (ECD) is a powerful method for this purpose. It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, particularly in the vicinity of a chromophore's absorption bands. The furan-ketone moiety in the target molecule acts as a strong chromophore. The n→π* electronic transition of the conjugated carbonyl group is particularly sensitive to the stereochemistry of the adjacent chiral center.
In the case of α-hydroxy ketones, the conformation is often rigidified by an intramolecular hydrogen bond, which simplifies the analysis. thieme-connect.de The sign of the observed Cotton effect (the characteristic shape of an ECD band) for the n→π* transition can be correlated to the absolute configuration. This experimental data is typically compared with the ECD spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. nih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each technique is based on the vibrations of chemical bonds, but they operate on different principles and have complementary selection rules.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the bonds in the molecule. It is particularly sensitive to polar bonds. For this compound, the IR spectrum would show characteristic absorption bands confirming its key functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds and provides a complementary vibrational fingerprint to IR. Raman spectroscopy can be particularly useful for observing the C=C bonds within the furan ring. researchgate.net
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Functional Group |
|---|---|---|---|
| O-H stretch | ~3450 (broad) | Weak | Alcohol |
| C-H stretch (furan) | ~3100-3150 | Strong | Aromatic C-H |
| C-H stretch (alkyl) | ~2980-2930 | Strong | sp³ C-H |
| C=O stretch (conjugated) | ~1675 | Strong | Ketone |
| C=C stretch (furan ring) | ~1580, ~1490 | Very Strong | Aromatic Ring |
| C-O stretch | ~1150-1050 | Medium | Alcohol & Furan Ether |
Chromatographic Separation and Purity Assessment in Research Contexts
Chromatography is essential for separating the target compound from reaction mixtures and for assessing its purity. For a chiral compound, specialized techniques are required to separate the two enantiomers.
Enantioselective chromatography, often performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. This technique relies on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov
For the separation of this compound enantiomers, polysaccharide-based CSPs are highly effective. researchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® columns), offer a variety of chiral recognition mechanisms. chiralpedia.com
The separation mechanism involves transient, diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The stability of these complexes depends on a combination of interactions:
Hydrogen Bonding: The hydroxyl and carbonyl groups of the analyte can act as hydrogen bond donors and acceptors with the carbamate (B1207046) groups on the polysaccharide CSP.
π-π Stacking: The electron-rich furan ring can engage in π-π interactions with aromatic groups on the CSP.
Dipole-Dipole Interactions: Polar groups in the analyte and CSP contribute to chiral recognition.
Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to differential retention. sigmaaldrich.com
By carefully selecting the CSP and optimizing the mobile phase (e.g., hexane/isopropanol for normal phase HPLC or CO₂/alcohol for SFC), a baseline separation of the (R)- and (S)-enantiomers can be achieved. The relative peak areas in the resulting chromatogram are then used to calculate the enantiomeric purity of the sample.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. In this technique, the compound is separated in a liquid mobile phase and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically employed, which often result in less fragmentation and a more prominent molecular ion peak.
For more sensitive and selective analysis, tandem mass spectrometry (LC-MS/MS) is often utilized. In a typical LC-MS/MS experiment using multiple reaction monitoring (MRM), the precursor ion (the molecular ion of this compound, m/z 141 [M+H]⁺ in positive ion mode) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. While specific MRM transitions for this compound are not widely published, they can be empirically determined by infusing a standard solution of the compound into the mass spectrometer and identifying the most stable and abundant fragment ions. This technique allows for highly selective quantification of the analyte even in complex matrices.
| Technique | Ionization Mode | Expected Precursor Ion (m/z) | Potential Product Ions (m/z) | Application |
| GC-MS | Electron Ionization (EI) | 140 | Fragments from α-cleavage and furan ring opening | Identification and quantification of volatile components |
| LC-MS/MS | Electrospray Ionization (ESI) | 141 [M+H]⁺ | Compound-specific fragments | Sensitive and selective quantification in complex mixtures |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.
The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the exact position of each atom.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of structurally similar furan derivatives provides insight into the expected structural features. For example, the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) has been determined, revealing key crystallographic parameters. waters.com
A hypothetical crystallographic analysis of this compound would yield data such as the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonding, that may be present.
| Crystallographic Parameter | Description | Hypothetical Data Example |
| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 5.8, c = 12.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |
| V (ų) | The volume of the unit cell. | 730 |
| Z | The number of molecules in the unit cell. | 4 |
This data would provide a complete and unambiguous description of the solid-state structure of this compound, complementing the information obtained from spectroscopic techniques.
Future Directions and Emerging Research Avenues for 1 Furan 2 Yl 2 Hydroxypropan 1 One
Exploration of Novel Synthetic Methodologies
Traditional synthesis of 1-(Furan-2-yl)-2-hydroxypropan-1-one often relies on methods like aldol (B89426) condensation. However, current research is actively exploring more advanced and efficient synthetic strategies.
One of the most promising areas is biocatalysis . The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally friendly route to enantiomerically pure forms of the compound. For instance, engineered ketoreductases like KRED-101 have been shown to reduce 1-(furan-2-yl)-2-ketopropane to the (R)-enantiomer with an impressive 99% enantiomeric excess. Similarly, whole-cell biocatalysis using microorganisms like Lactobacillus paracasei BD101 has been successfully employed for the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one, achieving high conversion and enantiomeric excess for the corresponding (S)-alcohol. researchgate.net This approach is particularly attractive for its mild reaction conditions and reduced environmental impact. researchgate.net
Asymmetric organocatalysis is another burgeoning field. Proline-derived catalysts, for example, can facilitate stereoselective aldol additions in aqueous media, minimizing the risk of racemization and offering a metal-free alternative to traditional catalysts. Furthermore, the development of novel chiral metal complexes, such as iprPNP-Mn catalysts, has demonstrated the potential for achieving high enantiomeric excess (over 90%) in dehydrogenative coupling reactions, where π-π interactions with the furan (B31954) ring play a crucial role in stabilizing the transition states.
The application of flow chemistry is also set to revolutionize the industrial production of this compound and its derivatives. Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processes. nih.gov This technology enables precise control over reaction parameters, leading to higher yields and purity. nih.gov
| Methodology | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., ketoreductases) or whole cells (Lactobacillus paracasei). | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Asymmetric Organocatalysis | Employs small organic molecules (e.g., proline derivatives) as catalysts. | Metal-free, minimizes racemization, can be performed in aqueous media. |
| Chiral Metal Complexes | Utilizes catalysts like iprPNP-Mn to control stereochemistry. | High enantiomeric excess through stabilized transition states. |
| Flow Chemistry | Continuous processing in microreactors or flow reactors. | Enhanced efficiency, improved safety, scalability, and process control. |
Deeper Mechanistic Understanding of Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new synthetic routes. The compound's reactivity is largely dictated by its furan ring and the hydroxy ketone functional group.
Key reactions of this compound include oxidation, reduction, and substitution. The secondary alcohol can be oxidized to the corresponding dicarbonyl compound, 1-(Furan-2-yl)-2-oxopropan-1-one, using oxidizing agents like potassium permanganate (B83412). Conversely, the ketone can be reduced to a diol, 1-(Furan-2-yl)-1,2-propanediol, using reducing agents such as sodium borohydride (B1222165). The furan ring is susceptible to electrophilic substitution reactions, for instance, halogenation with bromine in acetic acid to yield 5-Bromo-1-(Furan-2-yl)-2-hydroxypropan-1-one.
A significant aspect of its chemical behavior is the presence of intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen. This interaction stabilizes a pseudo-six-membered ring conformation, which in turn restricts the rotational freedom around the C1-C2 bond. This conformational rigidity has important implications for the stereochemical outcome of reactions at the chiral center.
Future research will likely focus on detailed kinetic and computational studies to elucidate the transition states and reaction pathways of these transformations. Understanding the role of catalysts in promoting specific reaction pathways and controlling stereoselectivity will be a key area of investigation. For example, in the Paal-Knorr synthesis of substituted furans, which can be related to transformations of furan derivatives, the cyclization step is a critical and complex part of the mechanism. rsc.orgnih.gov
Expansion of Its Utility as a Synthetic Precursor
This compound is already recognized as a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for various biological activities. The future will see an expansion of its applications as a precursor for a wider range of complex and high-value molecules.
The furan moiety is a common structural motif in numerous natural products and bioactive compounds. rsc.orgnih.gov This makes this compound an attractive starting material for the total synthesis of such molecules. Its functional groups provide multiple handles for further chemical modifications, allowing for the construction of intricate molecular architectures. For instance, it can be envisioned as a key building block in the synthesis of novel furan-containing steroids or other biologically active heterocyclic systems. nih.gov
Derivatives of this compound have shown promise as tyrosinase inhibitors, suggesting their potential in the development of agents for treating pigmentation disorders. mdpi.com The synthesis of novel furan-based polyphenolics with potential biological activities has also been reported, highlighting the versatility of furan precursors in creating diverse chemical libraries for drug discovery. researchgate.net
| Target Molecule Class | Potential Application | Synthetic Strategy |
| Pharmaceuticals | Anti-inflammatory, antimicrobial, anti-cancer agents. | Modification of the furan ring and/or the side chain to optimize biological activity. |
| Natural Products | Synthesis of complex molecules containing the furan motif. | Use as a chiral building block in multi-step total synthesis. |
| Agrochemicals | Development of new pesticides and herbicides. | Derivatization to enhance potency and selectivity. |
| Materials Science | Precursors for novel polymers and functional materials. | Polymerization or incorporation into larger macromolecular structures. |
Advanced Computational Insights and Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its structure, reactivity, and interactions with other molecules.
Density Functional Theory (DFT) studies can be employed to calculate the electronic structure, molecular orbitals, and various spectroscopic properties of the molecule. This can help in understanding its reactivity and predicting the outcomes of chemical reactions. For instance, DFT calculations on related furan derivatives have been used to elucidate their potential as anticancer agents by analyzing their electron transfer capabilities. rsc.org Similar studies on this compound could guide the design of new derivatives with enhanced biological activity.
Molecular docking simulations are another powerful computational technique, particularly relevant for drug discovery. By modeling the interaction of this compound derivatives with biological targets, such as enzymes, it is possible to predict their binding affinity and mode of action. mdpi.com This can significantly accelerate the process of identifying lead compounds for new drug development.
Predictive modeling can also be used to design more efficient synthetic routes. By simulating reaction mechanisms and calculating activation energies, it is possible to identify the most favorable reaction conditions and catalysts for a particular transformation.
Integration with Sustainable Chemistry Principles and Methodologies
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. For this compound, there are significant opportunities to integrate sustainable practices throughout its lifecycle.
A key aspect of this is the use of renewable feedstocks . Furfural (B47365), a precursor for many furan derivatives, can be produced from lignocellulosic biomass, which is an abundant and renewable resource. rsc.org This provides a sustainable alternative to petroleum-based starting materials. The synthesis of furan derivatives from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) is an active area of research. mdpi.com
The adoption of green solvents and reaction conditions is another important consideration. Biocatalytic syntheses, which are often performed in aqueous media under mild conditions, are inherently greener than many traditional organic reactions. researchgate.net Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. rsc.org
Furthermore, the development of catalytic systems that are recyclable and operate with high atom economy will be crucial for the sustainable production of this compound. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a promising approach. frontiersin.org
Q & A
Q. Table 1. Key NMR Assignments for this compound
| Proton/Carbon | δ (ppm)¹H | δ (ppm)¹³C | Reference |
|---|---|---|---|
| Furan C2 | 6.63 | 113.1 | |
| Furan C3 | 6.57 | 113.6 | |
| Ketone C=O | - | 211.8 | |
| Hydroxy C-OH | 5.51 | 75.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
